Preclinical Safety Margin Superiority in Rodent Model Battery
In a comprehensive pharmacological test battery assessing 11 centrally acting muscle relaxants in mice, silperisone demonstrated the most advantageous safety profile with safety ratios (ID50 for side effect/ID50 for muscle relaxant effect) ranging from 1.7 to 3.3 across multiple assay pairs [1]. In contrast, all other tested drugs, including tolperisone, eperisone, diazepam, baclofen, tizanidine, and carisoprodol, exhibited lower safety ratios with one or more ratios below 1.5, and often far below 1 [1].
| Evidence Dimension | Safety ratio (ID50 side effect / ID50 muscle relaxant effect) |
|---|---|
| Target Compound Data | Range: 1.7 to 3.3 across multiple assay pairs |
| Comparator Or Baseline | Tolperisone, eperisone, diazepam, baclofen, tizanidine, mephenesin, zoxazolamine, memantine, carisoprodol, afloqualon |
| Quantified Difference | Comparator drugs exhibited one or more safety ratios below 1.5 (often far below 1); silperisone ratios were consistently ≥1.7 |
| Conditions | Intraperitoneal administration in mice; assays included GYKI 20039-induced tremor model, morphine-induced Straub-tail assay, rota-rod test, spontaneous motility, weight-lifting test, and thiopental sleep test |
Why This Matters
Higher safety ratios indicate a wider therapeutic window between efficacy and motor impairment/sedation, enabling more selective investigation of muscle relaxant effects with reduced confounds from CNS depression in preclinical research.
- [1] Farkas S, Kocsis P, Tarnawa I, et al. Simple pharmacological test battery to assess efficacy and side effect profile of centrally acting muscle relaxant drugs. J Pharmacol Toxicol Methods. 2005;51(1):77-85. doi: 10.1016/j.vascn.2004.08.004. View Source
